molecular formula C20H26N2O2 B5831676 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine

1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine

Cat. No. B5831676
M. Wt: 326.4 g/mol
InChI Key: RALWSUJEAOBBHH-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine, also known as EPM, is a chemical compound that belongs to the family of piperazine derivatives. EPM has gained significant attention in the scientific community due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine can induce antidepressant-like effects in animal models of depression. It has also been shown to reduce anxiety-like behavior in rodents. Additionally, 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has been shown to have analgesic properties, reducing pain sensitivity in animal models. 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has also been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action could provide insight into the regulation of neurotransmitter systems and the development of new pharmacological agents. Finally, studies on the potential side effects and toxicity of 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine are needed to determine its safety for human use.
Conclusion:
In conclusion, 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has shown promising pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. Its potential use in the treatment of neurodegenerative diseases makes it an important area of research. However, further investigation into its mechanism of action and potential side effects is needed to determine its safety and efficacy for human use.

Synthesis Methods

The synthesis of 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 2-ethoxyaniline with 3-methoxybenzylchloride in the presence of sodium hydride, followed by the addition of piperazine. The resulting compound is then purified through recrystallization.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has been shown to exhibit a wide range of pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. It has also been studied for its potential use in the treatment of schizophrenia, Parkinson's disease, and Alzheimer's disease. Additionally, 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has been investigated for its ability to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine.

properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-24-20-10-5-4-9-19(20)22-13-11-21(12-14-22)16-17-7-6-8-18(15-17)23-2/h4-10,15H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALWSUJEAOBBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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